2-methyl-6H-benzo[c][1]benzoxepin-11-one
Overview
Description
2-methyl-6H-benzocbenzoxepin-11-one is a chemical compound . It is related to benzoxepin, an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring .
Synthesis Analysis
Benzoxepin-derived compounds have been synthesized and evaluated for their sedative–hypnotic effect using Phenobarbital-induced sleep test in mice . A construction of 12-methyl1benzoxepino[3,4-b]quinolin-13(6H)-ones, structurally intriguing hybrid molecules consisting of fused 4-methylquinoline and 1-benzoxepin-5-one units, has been successfully achieved via a two-step procedure .Chemical Reactions Analysis
A series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes has been synthesized . The synthesis involved a two-step procedure, including the one-pot synthesis of 2-(aryloxymethyl)-4-methylquinoline-3-carboxylic acids followed by their intramolecular Friedel–Crafts cyclization reaction .Scientific Research Applications
Psychopharmacology and Antidepressant Properties
- Doxepin , the common name for this compound, belongs to the class of tricyclic antidepressants (TCAs). It has been used clinically to treat depression, anxiety, and insomnia. Its mechanism of action involves inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased synaptic availability and mood stabilization .
Histamine H1 Receptor Antagonism
- Doxepin acts as an antagonist at the histamine H1 receptor. It is used to manage allergic reactions, pruritus (itching), and urticaria (hives). The crystal structure of the human histamine H1 receptor complexed with doxepin reveals its deep binding within the receptor’s ligand-binding pocket .
Treatment of Chronic Pain and Neuropathic Pain
- Some studies suggest that doxepin may have analgesic properties. It has been explored for the management of chronic pain conditions, including neuropathic pain. Its effects on pain perception are likely related to its modulation of neurotransmitter systems .
Topical Use for Pruritus and Dermatological Conditions
- Doxepin is available in topical formulations (e.g., creams or ointments) for localized treatment of pruritus associated with skin conditions such as eczema, psoriasis, and lichen simplex chronicus. It exerts its antipruritic effects by blocking histamine receptors in the skin .
Sedation and Sleep Disorders
- Due to its sedative properties, doxepin has been used off-label to promote sleep. It is sometimes prescribed for insomnia, especially in low doses. However, caution is necessary due to potential side effects and interactions .
Investigation in Cancer Therapy
- Research is ongoing to explore doxepin’s potential as an adjunctive therapy in cancer treatment. Some studies suggest that it may enhance the efficacy of chemotherapy drugs by modulating cellular signaling pathways .
Isomer Isoxepac (C16H12O4)
- Interestingly, an isomer of doxepin called isoxepac (C16H12O4) has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and may have applications in inflammatory diseases .
properties
IUPAC Name |
2-methyl-6H-benzo[c][1]benzoxepin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-6-7-14-13(8-10)15(16)12-5-3-2-4-11(12)9-17-14/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZVICFFSSIDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289141 | |
Record name | 2-Methyldibenz[b,e]oxepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6H-benzo[c][1]benzoxepin-11-one | |
CAS RN |
23560-66-9 | |
Record name | 2-Methyldibenz[b,e]oxepin-11(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23560-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyldibenz[b,e]oxepin-11(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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